molecular formula C18H18FN5O2 B2703270 8-(4-fluorophenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887466-90-2

8-(4-fluorophenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2703270
CAS RN: 887466-90-2
M. Wt: 355.373
InChI Key: YCPTXULCBXCEPL-UHFFFAOYSA-N
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Description

The compound “8-(4-fluorophenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a derivative of imidazopurine-2,4-dione . It has been studied for its antidepressant-like properties and safety profile . The compound is structurally similar to other imidazopurine-2,4-dione derivatives, differing by one substituent and its placement in the phenyl ring .

Scientific Research Applications

Synthesis and Evaluation for Antidepressant and Anxiolytic Effects

A range of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized to assess their serotonin receptor affinity and phosphodiesterase inhibitor activity. These derivatives displayed significant potential for antidepressant and anxiolytic applications. Notably, one compound exhibited promising results in behavioral tests, suggesting its utility as an antidepressant in mouse models. This research underscores the therapeutic potential of fluorinated derivatives for mental health disorders (Zagórska et al., 2016).

Molecular Docking and Receptor Affinity

Further studies on a novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones revealed a spectrum of receptor activities. Molecular docking studies indicated the importance of a substituent at the 7-position for receptor affinity, particularly towards serotonin and dopamine receptors. Preliminary pharmacological evaluations suggested the potential of selected derivatives as antidepressants and anxiolytics, highlighting the structural importance for therapeutic efficacy (Zagórska et al., 2015).

Dual-Target Directed Ligands

A study focused on N9-Benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones explored their potential as dual-target-directed ligands. These compounds combined adenosine receptor antagonistic activity with monoamine oxidase B inhibition. The research identified several potent, selective MAO-B inhibitors and dual-acting ligands, offering insights into the design of new therapeutics for neurodegenerative diseases (Załuski et al., 2019).

Safety Profile and Antidepressant-like Activity

Another study evaluated the safety profile and antidepressant-like activity of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives, specifically as 5-HT1A receptor partial agonists. The findings highlighted the compounds' promising antidepressant-like effects and safety profiles, emphasizing the importance of ongoing research to better understand their mechanisms of action and potential therapeutic benefits (Partyka et al., 2020).

Safety And Hazards

The safety profile of this compound has been evaluated in animal models . The compound did not show anticholinergic properties, but after repeated administration, it induced weak sedation and lipid metabolism disturbances without affecting serum glucose level . The α1-adrenolytic effect of the compound is responsible for decreased systolic blood pressure .

properties

IUPAC Name

6-(4-fluorophenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c1-4-9-22-16(25)14-15(21(3)18(22)26)20-17-23(14)10-11(2)24(17)13-7-5-12(19)6-8-13/h5-8,10H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPTXULCBXCEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)F)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-fluorophenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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